molecular formula C15H13N3O5S B2908205 (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 314282-17-2

(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B2908205
CAS No.: 314282-17-2
M. Wt: 347.35
InChI Key: PHANZYFPUIZPCM-RUDMXATFSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is an organic compound characterized by the presence of a nitrophenyl group and a sulfamoylphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to form 3-nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 3-nitrobenzaldehyde: The 3-nitrobenzene is then oxidized to form 3-nitrobenzaldehyde using an oxidizing agent such as potassium permanganate.

    Synthesis of 3-(3-nitrophenyl)prop-2-enal: The 3-nitrobenzaldehyde undergoes a condensation reaction with acrolein in the presence of a base to form 3-(3-nitrophenyl)prop-2-enal.

    Formation of (2E)-3-(3-nitrophenyl)prop-2-enamide: The 3-(3-nitrophenyl)prop-2-enal is then reacted with an amine, specifically 4-sulfamoylaniline, under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Reduction: Formation of (2E)-3-(3-aminophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfamoyl group suggests it may interact with enzymes that have sulfonamide-binding sites, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to inhibit specific enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the sulfamoyl group can form hydrogen bonds with target proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide: Lacks the sulfamoyl group, making it less effective in enzyme inhibition.

    (2E)-3-(4-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide: Similar structure but with the nitro group in a different position, which may affect its reactivity and biological activity.

    (2E)-3-(3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide: Contains a methyl group instead of a sulfamoyl group, altering its chemical and biological properties.

Uniqueness

(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is unique due to the presence of both nitrophenyl and sulfamoylphenyl groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c16-24(22,23)14-7-5-12(6-8-14)17-15(19)9-4-11-2-1-3-13(10-11)18(20)21/h1-10H,(H,17,19)(H2,16,22,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHANZYFPUIZPCM-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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